Methyl fusarate

Vue d'ensemble

Description

Methyl fusarate is a natural product found in Fusarium nygamai with data available.

Applications De Recherche Scientifique

Therapeutic Applications

Methyl fusarate is primarily recognized for its anti-inflammatory and immunomodulatory properties. Its applications span several medical conditions, including autoimmune diseases and certain cancers.

Autoimmune Diseases

Research indicates that this compound can modulate immune responses, making it a candidate for treating autoimmune diseases such as multiple sclerosis and psoriasis. One study demonstrated that methyl fumarate-derived compounds significantly inhibited pro-inflammatory signaling pathways in dendritic cells, transforming them into an anti-inflammatory phenotype. This suggests potential for clinical applications in treating inflammatory skin conditions and other autoimmune disorders .

Oncology

This compound has also been investigated for its role in cancer therapy. Specifically, it has shown promise in the treatment of glioblastoma. Studies indicate that methyl fumarate can reduce T cell-mediated inflammatory gene expression, potentially enhancing the efficacy of chemotherapy and radiotherapy . Its ability to induce apoptosis in tumor cells while sparing normal cells positions it as a valuable therapeutic agent.

Agricultural Applications

In addition to its medical uses, this compound has been explored in agricultural settings, particularly for its antifungal properties against plant pathogens like Fusarium species. Research has shown that this compound can inhibit the growth of certain fungi that cause significant crop losses . This application is particularly relevant given the increasing need for sustainable agricultural practices.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively reduce the virulence of pathogenic fungi by disrupting their metabolic pathways . This highlights its potential not only as a therapeutic agent but also as a biopesticide.

Summary Table of Applications

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Autoimmune Diseases | Treatment for multiple sclerosis and psoriasis | Modulates immune response; inhibits pro-inflammatory cytokines |

| Oncology | Glioblastoma treatment | Induces apoptosis; enhances efficacy of chemotherapy |

| Agriculture | Antifungal agent against Fusarium species | Disrupts metabolic pathways in pathogenic fungi |

Analyse Des Réactions Chimiques

Derivatization Reactions with Hydroxysteroids

Methyl fusarate is synthesized via esterification reactions between fusaric acid and hydroxysteroids. This process employs 2-methyl-6-nitrobenzoic anhydride (MNBA) as a key reagent under mild conditions:

-

Reaction Mechanism : The hydroxyl group of steroids (e.g., dehydroepiandrosterone [DHEA], pregnenolone [P5], and 17α-hydroxypregnenolone [17-OHP5]) undergoes esterification with fusaric acid, forming stable fusarate esters .

-

Reaction Yield : Quantitative conversion (>85%) is achieved within minutes at room temperature, making it efficient for high-throughput analysis .

| Steroid | Derivative | Reaction Yield | Reference |

|---|---|---|---|

| DHEA | 3-Fusarate | >85% | |

| P5 | 3-Fusarate | >85% | |

| 17-OHP5 | 3-Fusarate | >85% |

Fragmentation Pathways in Mass Spectrometry

Fusarate derivatives exhibit distinctive fragmentation patterns under collision-induced dissociation (CID):

-

Positive ESI-MS : Protonated molecules ([M+H]⁺) dominate the spectra. For example, DHEA fusarate ([M+H]⁺ m/z 450) fragments to m/z 271 and 253 via elimination of fusaric acid (C₁₀H₁₃NO₂) .

-

Product Ions :

Table: Key Fragments of Fusarate Derivatives

| Derivative | [M+H]⁺ (m/z) | Major Product Ions (m/z) |

|---|---|---|

| DHEA fusarate | 450 | 271, 253 |

| P5 fusarate | 478 | 281, 263 |

| 17-OHP5 fusarate | 494 | 297, 279 |

Comparative Analysis with Other Derivatives

Fusarate esters outperform traditional derivatization agents like picolinic acid:

| Parameter | Fusarate Derivatives | Picolinate Derivatives |

|---|---|---|

| Detection Sensitivity | 1.8–17.6× higher | Baseline |

| Fragmentation | Predictable ions | Less distinct patterns |

| Reaction Speed | <5 minutes | ~15 minutes |

Stability and Practical Considerations

Propriétés

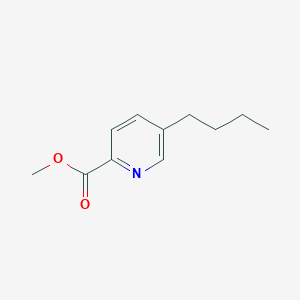

IUPAC Name |

methyl 5-butylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-4-5-9-6-7-10(12-8-9)11(13)14-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFSYCQAXCWCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455787 | |

| Record name | 2-Pyridinecarboxylic acid, 5-butyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17072-92-3 | |

| Record name | 2-Pyridinecarboxylic acid, 5-butyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.